molecular formula C10H10N2O2 B6437100 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 2549045-03-4

6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile

Cat. No. B6437100
CAS RN: 2549045-03-4
M. Wt: 190.20 g/mol
InChI Key: NPVSTEZWYFECAB-UHFFFAOYSA-N
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Description

The compound “6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile” is an organic molecule that contains an oxetane ring and a pyridine ring. Oxetanes are three-membered cyclic ethers and pyridines are six-membered rings with one nitrogen atom . The presence of these functional groups could potentially impart interesting chemical properties to the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxetane ring, the pyridine ring, and the carbonitrile group. Oxetanes are known to be reactive towards ring-opening reactions . Pyridines can undergo electrophilic and nucleophilic substitution reactions .

Mechanism of Action

6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrileCN acts as a nucleophilic reagent in the synthesis of heterocyclic compounds. It reacts with 2-chloroethanol to form a nucleophilic substitution reaction, which yields 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrileCN and 2-chloroethanol. The reaction is typically carried out in an inert atmosphere at room temperature.
Biochemical and Physiological Effects
6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrileCN has not been studied extensively for its biochemical and physiological effects. However, it is known to be a potent inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Thus, 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrileCN has potential applications in the treatment of hyperpigmentation disorders.

Advantages and Limitations for Lab Experiments

6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrileCN is a relatively stable compound, making it suitable for use in laboratory experiments. It is also soluble in most organic solvents, making it easy to work with. Additionally, it is relatively inexpensive, making it an attractive option for use in research. However, it is important to note that 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrileCN is a potent inhibitor of tyrosinase and should be handled with caution.

Future Directions

In the future, 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrileCN could be used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrazines. Furthermore, its potential as an inhibitor of tyrosinase could be explored further, with the aim of developing novel treatments for hyperpigmentation disorders. Finally, its potential as a catalyst in the synthesis of a variety of organic compounds could be explored further.

Synthesis Methods

6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrileCN is typically synthesized from the reaction of pyridine-3-carbonitrile with 2-chloroethanol in the presence of a base. The reaction is typically carried out in an inert atmosphere at room temperature. The reaction yields a mixture of 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrileCN and 2-chloroethanol, which can be separated by column chromatography.

Scientific Research Applications

6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrileCN has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrazines. It has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. It has also been used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of organic compounds should be done with appropriate safety precautions to prevent exposure and ingestion .

properties

IUPAC Name

6-(oxetan-2-ylmethoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-5-8-1-2-10(12-6-8)14-7-9-3-4-13-9/h1-2,6,9H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVSTEZWYFECAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1COC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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